molecular formula C13H9BrN2O B2828438 2-Bromo-7-methoxyphenazine CAS No. 58476-71-4

2-Bromo-7-methoxyphenazine

Cat. No.: B2828438
CAS No.: 58476-71-4
M. Wt: 289.132
InChI Key: LSFGAUIJSBKWMC-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxyphenazine is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .

Mode of Action

The mode of action of this compound involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .

Pharmacokinetics

Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Result of Action

The result of the action of this compound is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .

Preparation Methods

The synthesis of 2-Bromo-7-methoxyphenazine can be achieved through several synthetic routes. One common method involves the condensation of 2-bromoaniline with 2-methoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the phenazine ring system .

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Bromo-7-methoxyphenazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Properties

IUPAC Name

2-bromo-7-methoxyphenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFGAUIJSBKWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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